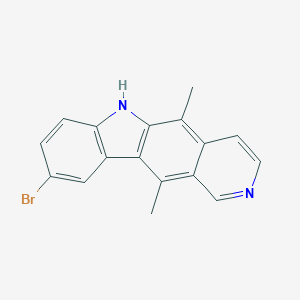

9-Bromoellipticine

Description

Properties

IUPAC Name |

9-bromo-5,11-dimethyl-6H-pyrido[4,3-b]carbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13BrN2/c1-9-14-8-19-6-5-12(14)10(2)17-16(9)13-7-11(18)3-4-15(13)20-17/h3-8,20H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSDDZVXUCKZOQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CN=CC2=C(C3=C1NC4=C3C=C(C=C4)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13BrN2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80171005 | |

| Record name | Ellipticine, 9-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80171005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.2 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18073-34-2 | |

| Record name | 9-Bromo-5,11-dimethyl-6H-pyrido[4,3-b]carbazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18073-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ellipticine, 9-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018073342 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Bromoellipticine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98927 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ellipticine, 9-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80171005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

9-Bromoellipticine: A Deep Dive into its Anticancer Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

9-Bromoellipticine, a derivative of the plant alkaloid ellipticine, has emerged as a promising anti-cancer agent. Its mechanism of action is multifaceted, primarily targeting fundamental cellular processes to induce cancer cell death. This technical guide provides a comprehensive overview of the core mechanisms of this compound, focusing on its role as a DNA intercalator and a potent inhibitor of topoisomerase II. Furthermore, this document details the downstream consequences of these primary actions, including the induction of apoptosis and cell cycle arrest at the G2/M phase. This guide synthesizes available quantitative data, presents detailed experimental methodologies for key assays, and provides visual representations of the critical pathways and workflows involved in elucidating the compound's mechanism of action.

Core Mechanisms of Action

The anticancer activity of this compound is attributed to two primary, interconnected mechanisms:

-

DNA Intercalation: this compound possesses a planar polycyclic aromatic structure that allows it to insert itself between the base pairs of the DNA double helix. This intercalation distorts the helical structure, interfering with essential DNA processes such as replication and transcription.

-

Topoisomerase II Inhibition: this compound acts as a potent inhibitor of topoisomerase II, a critical enzyme responsible for resolving DNA topological problems during replication, transcription, and chromosome segregation. By stabilizing the transient DNA-topoisomerase II cleavage complex, this compound prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks. These DNA lesions are highly cytotoxic and trigger downstream cell death pathways.

Quantitative Data Summary

The following tables summarize the available quantitative data on the efficacy of this compound and its parent compound, ellipticine.

| Compound | Assay Type | Cell Line/Target | IC50 Value | Reference |

| Topoisomerase II inhibitor 9 (likely this compound) | Topoisomerase II Inhibition | Topo II | 0.97 µM | [1] |

| Topoisomerase II inhibitor 9 (likely this compound) | DNA Intercalation | DNA | 43.51 µM | [1] |

| Ellipticine | Cytotoxicity (MTT Assay) | MCF-7 (Breast Cancer) | 1.25 µM | |

| 9-Hydroxyellipticine | Cytotoxicity (MTT Assay) | MCF-7 (Breast Cancer) | 3.25 µM |

Key Cellular Consequences

The primary actions of this compound on DNA and topoisomerase II initiate a cascade of cellular events, culminating in cancer cell death.

Induction of Apoptosis

This compound is a potent inducer of apoptosis, or programmed cell death. The accumulation of DNA double-strand breaks triggers the intrinsic apoptotic pathway. This process involves the activation of a cascade of enzymes called caspases, which are the executioners of apoptosis.

Key events in this compound-induced apoptosis include:

-

Activation of Caspases: The DNA damage signals lead to the activation of initiator caspases (e.g., caspase-9), which in turn activate executioner caspases (e.g., caspase-3).

-

PARP Cleavage: Activated caspase-3 cleaves Poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair. PARP cleavage is a hallmark of apoptosis.[2][3]

-

Mitochondrial Pathway Involvement: The apoptotic signaling cascade often involves the mitochondria, leading to the release of pro-apoptotic factors.

Cell Cycle Arrest at G2/M Phase

In addition to inducing apoptosis, this compound causes cell cycle arrest at the G2/M checkpoint.[1] This prevents cells with damaged DNA from entering mitosis, thus averting the propagation of genetic errors.

The key regulatory proteins involved in the G2/M transition that are likely affected by this compound include:

-

Cyclin B1/CDK1 Complex: This complex is the master regulator of entry into mitosis. DNA damage can lead to the inhibition of this complex, preventing the cell from progressing into the M phase.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Topoisomerase II Decatenation Assay

This assay assesses the ability of a compound to inhibit the decatenating activity of topoisomerase II.

Protocol:

-

Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing kinetoplast DNA (kDNA), assay buffer (containing ATP and MgCl2), and varying concentrations of this compound.

-

Enzyme Addition: Add purified human topoisomerase IIα to the reaction mixture.

-

Incubation: Incubate the reaction at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

-

Electrophoresis: Separate the reaction products on a 1% agarose gel containing ethidium bromide.

-

Visualization: Visualize the DNA bands under UV light. Catenated kDNA will remain in the well, while decatenated minicircles will migrate into the gel. Inhibition is observed as a decrease in the amount of decatenated product.[5][6][7]

DNA Cleavage Assay

This assay determines if a compound stabilizes the topoisomerase II-DNA cleavage complex.

Protocol:

-

Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), assay buffer, and different concentrations of this compound.

-

Enzyme Addition: Add purified human topoisomerase IIα.

-

Incubation: Incubate at 37°C for 30 minutes.

-

Complex Trapping: Add SDS and proteinase K to trap the cleavage complex and digest the protein.

-

Electrophoresis: Analyze the DNA on a 1% agarose gel.

-

Visualization: An increase in the linear form of the plasmid DNA indicates the stabilization of the cleavage complex.

DNA Unwinding Assay

This assay is used to demonstrate the intercalating properties of a compound.

Protocol:

-

Reaction Setup: Incubate supercoiled plasmid DNA with varying concentrations of this compound.

-

Topoisomerase I Addition: Add a relaxing enzyme, such as calf thymus topoisomerase I, to the mixture.

-

Incubation: Allow the relaxation reaction to proceed.

-

Deproteinization: Remove the enzyme by phenol-chloroform extraction.

-

Electrophoresis: Separate the DNA topoisomers on an agarose gel.

-

Analysis: An intercalating agent will cause the relaxed DNA to become supercoiled upon removal of the compound, which can be visualized as a change in mobility on the gel.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

References

- 1. researchgate.net [researchgate.net]

- 2. Activation and Caspase-mediated Inhibition of PARP: A Molecular Switch between Fibroblast Necrosis and Apoptosis in Death Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of poly(ADP-ribose) polymerase (PARP) cleavage in apoptosis. Caspase 3-resistant PARP mutant increases rates of apoptosis in transfected cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Role of Cyclin B1/Cdc2 Up-Regulation in the Development of Mitotic Prometaphase Arrest in Human Breast Cancer Cells Treated with Nocodazole | PLOS One [journals.plos.org]

- 5. researchgate.net [researchgate.net]

- 6. Ellipticine cytotoxicity to cancer cell lines — a comparative study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 9-Bromoellipticine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 9-Bromoellipticine, a brominated analog of the potent anticancer alkaloid ellipticine. This document details the necessary experimental protocols, presents quantitative data in a structured format, and includes a visualization of the synthetic workflow.

Introduction

Ellipticine and its derivatives are of significant interest in medicinal chemistry due to their DNA intercalating properties and inhibition of topoisomerase II, making them valuable candidates for cancer chemotherapy. The synthesis of analogs, such as this compound, is crucial for exploring structure-activity relationships and developing new therapeutic agents. This guide outlines a multi-step synthesis beginning with the bromination of a carbazole precursor, followed by the construction of the fused pyridine ring to form the tetracyclic core of ellipticine.

Synthesis Pathway Overview

The synthesis of this compound can be logically divided into two main stages: the preparation of a key brominated carbazole intermediate and the subsequent construction of the pyridocarbazole core. A plausible and efficient approach involves the following sequence of reactions:

-

Synthesis of 6-Bromo-1,4-dimethyl-9H-carbazole: This initial step involves the direct bromination of 1,4-dimethyl-9H-carbazole to introduce the bromine atom at the desired position on the carbazole nucleus.

-

N-Protection of 6-Bromo-1,4-dimethyl-9H-carbazole: To prevent side reactions in subsequent steps, the nitrogen of the carbazole ring is protected, for example, with a tert-butyloxycarbonyl (Boc) group.

-

Introduction of the Pyridine Ring Precursor: This involves a series of reactions to attach a suitable side chain to the carbazole core, which will ultimately form the pyridine ring of the ellipticine scaffold. This can be achieved through formylation followed by a Wittig or Horner-Wadsworth-Emmons reaction and subsequent reduction and amidation.

-

Cyclization to form the Pyridocarbazole Core: A key step is the intramolecular cyclization to form the fourth ring of the ellipticine structure. The Bischler-Napieralski reaction is a classic and effective method for this transformation.

-

N-Deprotection: The final step involves the removal of the N-protecting group to yield the target molecule, this compound.

Experimental Protocols

Step 1: Synthesis of tert-Butyl 6-bromo-1,4-dimethyl-9H-carbazole-9-carboxylate

This procedure combines the synthesis of the brominated carbazole and its subsequent N-protection.

-

Materials: 6-bromo-1,4-dimethyl-9H-carbazole (5.0 g, 18.2 mmol), di-tert-butyl dicarbonate (8.0 g, 36.5 mmol), 4-dimethylaminopyridine (DMAP) (4.46 g, 36.5 mmol), triethylamine (5.1 ml, 36.5 mmol), acetonitrile (70 ml), ethyl acetate (EtOAc) (100 ml), water.

-

Procedure:

-

To a solution of 6-bromo-1,4-dimethyl-9H-carbazole in acetonitrile, add di-tert-butyl dicarbonate, DMAP, and triethylamine.

-

Stir the mixture for 1 hour at 0°C, then allow it to warm to room temperature and stir for an additional 3 hours.[1]

-

Remove the solvent under reduced pressure.

-

Dilute the residue with EtOAc (100 ml) and wash with water (2 x 100 ml).[1]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography using a cyclohexane/ether (7:3) mixture as the eluent to obtain the title compound as a yellow solid.[1]

-

Quantitative Data

| Step | Product | Starting Material | Yield (%) | Reference |

| 2 | tert-Butyl 6-bromo-1,4-dimethyl-9H-carbazole-9-carboxylate | 6-bromo-1,4-dimethyl-9H-carbazole | 63 | [1] |

Synthesis Workflow

Signaling Pathways and Logical Relationships

The synthesis of this compound does not directly involve biological signaling pathways. However, the logical relationship of the synthesis is a linear progression of chemical transformations, as depicted in the workflow diagram above. Each step builds upon the previous one to construct the final complex molecule from simpler starting materials. The key logical steps are the functionalization of the carbazole core, the introduction of the pyridine precursor side-chain, the crucial intramolecular cyclization to form the tetracyclic system, and the final deprotection.

Conclusion

This technical guide provides a foundational understanding of a viable synthetic route to this compound. The outlined protocols and workflow offer a starting point for researchers in the field of medicinal chemistry and drug development to synthesize this and related ellipticine analogs for further biological evaluation. The modular nature of this synthetic strategy may also allow for the preparation of a diverse library of substituted ellipticines to probe the chemical space for improved anticancer agents.

References

The Discovery and Isolation of 9-Bromoellipticine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Bromoellipticine, a halogenated derivative of the plant alkaloid ellipticine, has emerged as a compound of significant interest in oncology research. Exhibiting potent cytotoxic and antitumor activities, its primary mechanism of action involves the inhibition of DNA topoisomerase II, a critical enzyme in cell replication. This technical guide provides an in-depth overview of the discovery, synthesis, and isolation of this compound, presenting detailed experimental protocols and quantitative biological data. Furthermore, it elucidates the key signaling pathways modulated by this compound, offering a comprehensive resource for researchers in the field of drug discovery and development.

Introduction

Ellipticine (5,11-dimethyl-6H-pyrido[4,3-b]carbazole) is a naturally occurring alkaloid first isolated from the leaves of Ochrosia elliptica, a plant native to Australia and New Caledonia. The discovery of its potent antitumor properties spurred extensive research into the synthesis and biological evaluation of numerous derivatives. The strategic modification of the ellipticine scaffold has been a key focus, aiming to enhance efficacy, improve solubility, and reduce toxicity. The introduction of a bromine atom at the C-9 position of the carbazole ring system led to the synthesis of this compound, a compound with notable biological activity.

Synthesis and Isolation of this compound

The synthesis of this compound is typically achieved through the electrophilic bromination of the parent compound, ellipticine.

Synthesis of this compound from Ellipticine

Experimental Protocol:

Materials:

-

Ellipticine (5,11-dimethyl-6H-pyrido[4,3-b]carbazole)

-

N-Bromosuccinimide (NBS)

-

Glacial Acetic Acid

-

Dichloromethane (CH₂Cl₂)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel (for column chromatography)

-

Hexane

-

Ethyl Acetate

-

Ethanol

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ellipticine in glacial acetic acid.

-

Bromination: To the stirred solution, add N-Bromosuccinimide (NBS) portion-wise at room temperature. The reaction mixture is then heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature and the acetic acid is removed under reduced pressure. The residue is then dissolved in dichloromethane (CH₂Cl₂) and washed successively with saturated sodium bicarbonate solution and water.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

Isolation and Purification

Experimental Protocol:

-

Column Chromatography: The crude this compound is purified by column chromatography on silica gel.[1][2] A gradient elution system, typically starting with hexane and gradually increasing the polarity with ethyl acetate, is used to separate the desired product from unreacted starting material and byproducts.

-

Recrystallization: The fractions containing the pure product, as identified by TLC, are combined and the solvent is evaporated. The resulting solid is then recrystallized from a suitable solvent, such as ethanol, to obtain pure crystalline this compound.[3]

Physicochemical and Spectroscopic Data

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.

| Analysis | Expected Data |

| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight of C₁₇H₁₃BrN₂. |

| ¹H NMR | Characteristic aromatic and methyl proton signals. |

| ¹³C NMR | Resonances corresponding to the carbon atoms of the pyrido[4,3-b]carbazole skeleton. |

Biological Activity and Mechanism of Action

Cytotoxicity

This compound exhibits significant cytotoxic activity against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values for this compound and its derivatives have been reported in various studies.

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| K562 | Chronic Myeloid Leukemia | 10.42 (for a derivative) | [4] |

| HL60 | Acute Myeloid Leukemia | 25.93 (for a derivative) | [4] |

| L1210 | Leukemia | 5-10 nM (for a derivative) | [5] |

| Colon 38 | Colon Cancer | 5-10 nM (for a derivative) | [5] |

Note: The IC₅₀ values presented are for closely related derivatives and highlight the potent anticancer activity within this class of compounds. Specific IC₅₀ values for this compound may vary depending on the cell line and experimental conditions.

Mechanism of Action: Topoisomerase II Inhibition

The primary mechanism of action of this compound is the inhibition of DNA topoisomerase II.[6] This enzyme plays a crucial role in managing DNA topology during replication, transcription, and chromosome segregation. This compound intercalates into DNA and stabilizes the covalent "cleavable complex" formed between topoisomerase II and DNA. This prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks and ultimately triggering apoptosis.

Experimental Protocol: Topoisomerase II Decatenation Assay [7]

-

Reaction Mixture: Prepare a reaction mixture containing kinetoplast DNA (kDNA), human topoisomerase II, ATP, and reaction buffer.

-

Drug Incubation: Add varying concentrations of this compound to the reaction mixture and incubate at 37°C.

-

Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

-

Agarose Gel Electrophoresis: Analyze the reaction products by agarose gel electrophoresis.

-

Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition of topoisomerase II activity is observed as a decrease in the amount of decatenated kDNA mini-circles.

Signaling Pathway Modulation

Emerging evidence suggests that in addition to topoisomerase II inhibition, ellipticine and its derivatives can modulate key cellular signaling pathways involved in cell proliferation and survival, such as the Mitogen-Activated Protein Kinase (MAPK) pathway.[4]

MAPK Signaling Pathway

The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including cell growth, differentiation, and apoptosis. The pathway consists of a series of protein kinases that are sequentially activated.

Experimental Protocol: Western Blot Analysis of MAPK Pathway Activation [8][9][10]

-

Cell Treatment: Treat cancer cells with this compound at various concentrations and time points.

-

Protein Extraction: Lyse the cells and extract total protein.

-

Protein Quantification: Determine the protein concentration using a suitable assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated and total forms of key MAPK pathway proteins (e.g., ERK, JNK, p38).

-

Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to detect the protein bands. Changes in the phosphorylation status of these kinases indicate modulation of the MAPK pathway by this compound.

Visualizing the Impact of this compound

The following diagrams illustrate the key workflows and pathways discussed.

References

- 1. youtube.com [youtube.com]

- 2. youtube.com [youtube.com]

- 3. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and evaluation of 9-hydroxy-5-methyl-(and 5,6-dimethyl)-6H-pyrido[4,3-b]carbazole-1-N- [(dialkylamino)alkyl]carboxamides, a new promising series of antitumor olivacine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Reduced DNA topoisomerase II activity and drug-stimulated DNA cleavage in 9-hydroxyellipticine resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubcompare.ai [pubcompare.ai]

An In-depth Technical Guide to 9-Bromoellipticine Derivatives and Analogues for Researchers and Drug Development Professionals

Core Topic: 9-Bromoellipticine Derivatives and Analogues

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ellipticine, a natural alkaloid, and its derivatives have long been a subject of intense research in oncology due to their potent anti-cancer properties. Among these, this compound and its analogues have emerged as a particularly promising class of compounds. This technical guide provides a comprehensive overview of the synthesis, biological activity, and mechanisms of action of this compound derivatives, with a focus on their potential as therapeutic agents. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel cancer therapies.

Core Compound Profile: this compound

This compound serves as a key scaffold for the development of a diverse range of derivatives. The bromine atom at the 9th position of the ellipticine core significantly influences the compound's electronic properties and its interactions with biological targets.

Synthesis of this compound

The synthesis of this compound is a critical first step in the development of its derivatives. While various synthetic routes have been explored, a common approach involves a multi-step process. A notable example is the synthesis of a water-soluble derivative, sodium 9-bromo-5,11-dimethyl-6H-pyrido[4,3-b]carbazole-7-sulfonate (Br-Ell-SO3Na). This process begins with the preparation of this compound in gram quantities, which is then subjected to chlorosulfonation. The resulting ellipticine-7-sulfonic acid, which is poorly soluble, is then converted to its water-soluble sodium salt via saponification with sodium hydroxide.

Quantitative Data on Biological Activity

The cytotoxic effects of this compound derivatives have been evaluated against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of these compounds. The following tables summarize the available quantitative data.

| Compound/Derivative | Cell Line | IC50 (µM) | Citation |

| Sodium 9-bromo-5,11-dimethyl-6H-pyrido[4,3-b]carbazole-7-sulfonate (Br-Ell-SO3Na) | K562 (Chronic Myeloid Leukemia) | 35 | [1] |

| Carbazole-linked guanidine derivative (R= Br, R1 = n-pentyl) | HL-60 (Promyelocytic Leukemia) | 3.1 | [2] |

| Carbazole-linked guanidine derivative (R= Br, R1 = n-butyl) | HL-60 (Promyelocytic Leukemia) | 3.5 | [2] |

| N-methyl-5-demethyl ellipticine (ET-1) | - | More potent than ellipticine in Topo IIα inhibition | [3] |

| 2-methyl-N-methyl-5-demethyl ellipticinium iodide (ET-2) | - | More potent than ellipticine in Topo IIα inhibition | [3] |

Mechanism of Action

The anti-cancer activity of this compound derivatives is multi-faceted, primarily involving the inhibition of topoisomerase II and the modulation of key signaling pathways that are often dysregulated in cancer.

Topoisomerase II Inhibition

A primary mechanism of action for ellipticine and its derivatives is the inhibition of DNA topoisomerase II.[3] These enzymes are crucial for resolving DNA topological problems during replication, transcription, and chromosome segregation. By stabilizing the transient covalent complex between topoisomerase II and DNA, these compounds lead to the accumulation of DNA double-strand breaks, ultimately triggering apoptotic cell death in rapidly dividing cancer cells.

Signaling Pathway Modulation

This compound derivatives have been shown to modulate critical intracellular signaling pathways, including the PI3K/AKT and MAPK pathways, which are central to cell survival, proliferation, and apoptosis.

PI3K/AKT Signaling Pathway: The PI3K/AKT pathway is a key regulator of cell growth and survival. Evidence suggests that this compound derivatives can inhibit this pathway, leading to decreased cell proliferation and increased apoptosis.

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in transmitting signals from the cell surface to the nucleus to regulate a wide range of cellular processes, including proliferation, differentiation, and apoptosis. This compound derivatives can influence the activity of key kinases within this pathway, such as ERK and JNK, thereby contributing to their anti-cancer effects.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound derivatives.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Principle: In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 × 10^4 cells/well and allow them to adhere for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivative for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of viability against the logarithm of the compound concentration.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA. The fluorescence intensity of individual cells is proportional to their DNA content, allowing for the differentiation of cell cycle phases.

Protocol:

-

Cell Treatment: Treat cancer cells (e.g., K562) with the this compound derivative at its IC50 and 2x IC50 concentrations for 24 hours.

-

Cell Harvesting and Fixation: Harvest the cells by centrifugation and wash with PBS. Fix the cells in cold 70% ethanol while vortexing gently and store at -20°C overnight.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT) to deconvolute the DNA content histograms and determine the percentage of cells in each phase of the cell cycle.

Topoisomerase II Decatenation Assay

This assay measures the ability of a compound to inhibit the decatenating activity of topoisomerase II.

Principle: Topoisomerase II can unlink the interlocked DNA minicircles of kinetoplast DNA (kDNA). Inhibition of the enzyme results in the failure to release these minicircles, which can be visualized by agarose gel electrophoresis.

Protocol:

-

Reaction Setup: In a microcentrifuge tube on ice, prepare a reaction mixture containing assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 125 mM NaCl, 10 mM MgCl2, 5 mM DTT, 100 µg/mL albumin), ATP, and kDNA substrate.

-

Compound Addition: Add the this compound derivative at various concentrations to the reaction tubes. Include a vehicle control (e.g., DMSO).

-

Enzyme Addition: Add purified human topoisomerase IIα to all tubes except the negative control.

-

Incubation: Incubate the reactions at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding a stop buffer containing a chelating agent (e.g., EDTA) and a loading dye.

-

Electrophoresis: Load the samples onto a 1% agarose gel and run at a constant voltage.

-

Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Decatenated minicircles will migrate into the gel, while the catenated kDNA will remain in the well. The degree of inhibition is determined by the reduction in the amount of decatenated minicircles compared to the control.

Visualizations of Signaling Pathways and Workflows

Signaling Pathways

Caption: Inhibition of Topoisomerase II by this compound Derivatives.

Caption: Modulation of the PI3K/AKT Signaling Pathway.

Caption: Modulation of the MAPK Signaling Pathway.

Experimental Workflows

Caption: Workflow for the MTT Cytotoxicity Assay.

Caption: Workflow for Cell Cycle Analysis via Flow Cytometry.

Conclusion

This compound derivatives represent a promising class of anti-cancer agents with a well-defined mechanism of action centered on topoisomerase II inhibition and modulation of key cellular signaling pathways. This technical guide provides a foundational resource for researchers and drug development professionals, offering insights into their synthesis, biological evaluation, and molecular targets. Further research into the structure-activity relationships and the development of more potent and selective analogues will be crucial in translating the therapeutic potential of these compounds into clinical applications.

References

9-Bromoellipticine: A Technical Guide to its Anticancer Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the anticancer properties of 9-Bromoellipticine, a derivative of the potent antineoplastic alkaloid, ellipticine. This document consolidates current knowledge on its mechanisms of action, summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex biological processes involved.

Core Mechanisms of Antineoplastic Action

This compound shares its primary anticancer mechanisms with its parent compound, ellipticine, functioning as a multi-modal agent against cancer cells. Its cytotoxic effects are primarily attributed to its role as a DNA topoisomerase II inhibitor and a DNA intercalating agent. These actions culminate in the induction of cell cycle arrest and apoptosis.

1.1. Inhibition of DNA Topoisomerase II

DNA topoisomerase II is a crucial enzyme that resolves DNA topological problems during replication, transcription, and chromosome segregation.[1] Anticancer agents that target this enzyme can be classified as either "poisons" or "catalytic inhibitors".[1][2] Ellipticine and its derivatives act as topoisomerase II poisons. They stabilize the transient covalent complex formed between the enzyme and DNA, which leads to the accumulation of double-strand breaks.[3][4] This DNA damage triggers downstream cellular stress responses, ultimately leading to cell death.[2]

The general catalytic cycle of Topoisomerase II and the point of intervention by poisons like this compound are illustrated below.

Caption: Inhibition of the Topoisomerase II catalytic cycle by this compound.

1.2. DNA Intercalation

Similar to ellipticine, this compound possesses a planar aromatic ring system that allows it to insert itself between the base pairs of the DNA double helix. This intercalation distorts the helical structure, interfering with the processes of DNA replication and transcription and contributing to its cytotoxic effects.

1.3. Induction of Cell Cycle Arrest and Apoptosis

The DNA damage induced by this compound triggers cellular surveillance mechanisms, leading to cell cycle arrest and, ultimately, apoptosis. Studies on ellipticine and its derivatives show that these compounds can arrest cells in the S or G2/M phase of the cell cycle.[5][6] This arrest prevents the proliferation of damaged cells.

If the DNA damage is irreparable, the cell is directed towards programmed cell death (apoptosis). This process is often mediated by key signaling pathways, including the p53 tumor suppressor pathway and the Fas death receptor pathway.[6][7] Ellipticine has been shown to increase the expression of p53, which in turn upregulates proteins like p21, leading to cell cycle arrest.[6] It can also trigger the Fas/Fas ligand system, activating a caspase cascade that executes the apoptotic program.[6]

Caption: Key signaling pathways leading to apoptosis induced by this compound.

Quantitative Cytotoxicity Data

The low water solubility of ellipticine and its derivatives is a significant hurdle for clinical application.[5] Research has thus focused on creating more soluble analogs. The data below is for a novel water-soluble derivative, sodium 9-bromo-5,11-dimethyl-6H-pyrido[4,3-b]carbazole-7-sulfonate (Br-Ell-SO3Na), which was synthesized from this compound.[5]

| Compound | Cell Line | Assay | IC50 Value | Citation |

| Br-Ell-SO3Na | K562 (Chronic Myeloid Leukemia) | MTT | 35 µM | [5] |

| Br-Ell-SO3Na | Vero (Non-cancerous kidney epithelial cells) | MTT | No cytotoxic effect observed | [5] |

| Br-Ell-SO3Na | PBMC (Peripheral Blood Mononuclear Cells) | MTT | No cytotoxic effect observed | [5] |

Table 1: In Vitro Cytotoxicity of a Water-Soluble this compound Derivative.

The specificity of Br-Ell-SO3Na against the K562 cancer cell line, with no significant cytotoxicity against non-cancerous Vero cells or human PBMCs, highlights its potential as a selective anticancer agent.[5]

Experimental Protocols

The evaluation of the anticancer properties of this compound and its derivatives involves a range of standard in vitro assays.

3.1. Protocol: Cell Viability Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding : Seed cancer cells (e.g., K562) and non-cancerous control cells in 96-well plates at a density of 1 x 10^5 cells/well.

-

Compound Treatment : Treat the cells with varying concentrations of the test compound (e.g., this compound derivative) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 atmosphere.

-

MTT Addition : Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

-

Incubation : Incubate the plates for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

Solubilization : Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading : Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

3.2. Protocol: Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, G2/M).

-

Cell Treatment : Culture cells (e.g., K562) and treat them with the test compound at its IC50 and 2x IC50 concentrations for a defined period (e.g., 24 hours).

-

Cell Harvesting : Harvest the cells by centrifugation.

-

Fixation : Wash the cells with PBS and fix them in cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C overnight.

-

Staining : Centrifuge the fixed cells to remove the ethanol, wash with PBS, and then resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubation : Incubate the cells in the dark for 30 minutes at room temperature.

-

Flow Cytometry : Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis : Use cell cycle analysis software (e.g., ModFit LT) to quantify the percentage of cells in each phase of the cell cycle. An accumulation of cells in a specific phase indicates cell cycle arrest.

Caption: General experimental workflow for an in vitro cytotoxicity (MTT) assay.

Synthesis Overview

This compound can be prepared in gram quantities following established chemical synthesis procedures, such as the Cranwell and Saxton procedure, with subsequent optimizations.[5] The synthesis provides the necessary precursor for creating derivatives with improved pharmacological properties, such as the water-soluble sulfonate salt Br-Ell-SO3Na, which is generated via a chlorosulfonation reaction.[5]

Conclusion and Future Directions

This compound and its derivatives continue to be promising candidates for anticancer drug development. Their multimodal mechanism of action, centered on the inhibition of Topoisomerase II and the induction of DNA damage-mediated apoptosis, provides a strong foundation for their therapeutic potential. The development of water-soluble derivatives demonstrates a critical step in overcoming the pharmacological limitations of the parent compound.[5] Future research should focus on comprehensive in vivo studies to validate the efficacy and safety of these compounds and further elucidate their interactions with complex cellular signaling networks to identify potential combination therapies and biomarkers for patient stratification.

References

- 1. Inhibition of human DNA topoisomerase IIα by two novel ellipticine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Topoisomerase II Inhibitors: The Epipodophyllotoxins | Oncohema Key [oncohemakey.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. The mechanism of ellipticine-induced apoptosis and cell cycle arrest in human breast MCF-7 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Immunomodulatory Effects of 9-Bromoellipticine

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Bromoellipticine, a derivative of the plant alkaloid ellipticine, is recognized for its potent anti-cancer properties, primarily attributed to its function as a topoisomerase II inhibitor and its ability to intercalate with DNA. Emerging evidence, however, suggests that beyond its cytotoxic effects on tumor cells, this compound and its derivatives possess immunomodulatory capabilities that could be pivotal in the context of cancer immunotherapy and the treatment of inflammatory conditions. This technical guide provides a comprehensive overview of the current understanding of the immunomodulatory effects of this compound and its derivatives, with a focus on its impact on cytokine production and the underlying cellular mechanisms. This document consolidates available quantitative data, details experimental methodologies, and visualizes the potential signaling pathways involved, offering a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction

Ellipticine and its derivatives have long been a subject of interest in oncology due to their significant anti-neoplastic activity. The planar, heterocyclic structure of these compounds allows them to intercalate into DNA and inhibit the function of topoisomerase II, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells. This compound, a halogenated analogue, has demonstrated enhanced cytotoxic activity in various cancer cell lines.

In recent years, the interplay between the immune system and cancer progression has become a central focus of oncological research. The ability of a therapeutic agent to not only directly target cancer cells but also to modulate the host's immune response is a highly desirable attribute. This has led to the investigation of the immunomodulatory properties of various anti-cancer compounds, including ellipticine derivatives. This guide synthesizes the current knowledge regarding the immunomodulatory effects of this compound, with a particular emphasis on a water-soluble derivative, sodium 9-bromo-5,11-dimethyl-6H-pyrido[4,3-b]carbazole-7-sulfonate (Br-Ell-SO3Na), which has been the subject of recent immunomodulatory studies.

Quantitative Data on Immunomodulatory Effects

The immunomodulatory activity of this compound derivatives has been primarily assessed by measuring their impact on cytokine production in human peripheral blood mononuclear cells (PBMCs). The following tables summarize the key quantitative findings from a study by Oliveira et al. (2020) on the water-soluble derivative Br-Ell-SO3Na.[1][2]

Table 1: Effect of Br-Ell-SO3Na on Cytokine Production in Human PBMCs

| Cytokine | Treatment Concentration (µM) | Change in Production | Significance |

| Interleukin-6 (IL-6) | 35 | Increased | - |

| Interleukin-8 (IL-8) | 35 | Inhibited | - |

| Interleukin-2 (IL-2) | 35 | No significant effect | - |

| Interleukin-4 (IL-4) | 35 | No significant effect | - |

| Interleukin-10 (IL-10) | 35 | No significant effect | - |

Data extracted from Oliveira et al. (2020). The study did not provide specific quantitative values for the change in cytokine production but reported a clear increase for IL-6 and inhibition for IL-8.

Table 2: Cytotoxicity of Br-Ell-SO3Na on Cancerous and Non-cancerous Cells

| Cell Line | Cell Type | IC50 (µM) |

| K562 | Human Chronic Myelogenous Leukemia | 35 |

| Vero | Monkey Kidney Epithelial (Non-cancerous) | No cytotoxic effect observed |

| Human PBMCs | Peripheral Blood Mononuclear Cells (Non-cancerous) | No cytotoxic effect observed |

Data extracted from Oliveira et al. (2020).[1][2]

Signaling Pathways

While the precise signaling pathways through which this compound and its derivatives exert their immunomodulatory effects are not yet fully elucidated, the modulation of cytokines such as IL-6 and IL-8 strongly suggests the involvement of key transcription factors that regulate inflammatory responses. The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of cytokine gene expression and is a plausible candidate.

Although direct evidence linking this compound to NF-κB is currently lacking, some studies on the parent compound, ellipticine, have suggested an inhibitory effect on this pathway in certain contexts.[3] The observed increase in the pro-inflammatory cytokine IL-6 with the this compound derivative appears contradictory to an inhibitory effect on NF-κB, suggesting a more complex or cell-type-specific mechanism may be at play.

Below is a hypothetical signaling pathway illustrating a potential mechanism for the observed immunomodulatory effects, based on the known functions of ellipticine derivatives and the central role of the NF-κB pathway in cytokine production. It is important to note that this is a proposed pathway and requires experimental validation.

Caption: Hypothetical signaling pathway of this compound's immunomodulatory effects.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, primarily based on the work of Oliveira et al. (2020).[1][2]

Cell Culture

-

Cell Lines:

-

K562 (human chronic myelogenous leukemia) cells were cultured in RPMI-1640 medium.

-

Vero (monkey kidney epithelial) cells were cultured in DMEM medium.

-

Both media were supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.

-

-

Human Peripheral Blood Mononuclear Cells (PBMCs):

-

PBMCs were isolated from heparinized whole blood from healthy donors by density gradient centrifugation using Ficoll-Paque.

-

Isolated PBMCs were cultured in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin/streptomycin.

-

-

Culture Conditions: All cells were maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

This assay is used to assess the effect of the compound on cell viability.

Caption: Workflow for the MTT cytotoxicity assay.

-

Cell Plating: Cells were seeded in 96-well plates at a density of 1 x 10^5 cells/well.

-

Compound Treatment: Br-Ell-SO3Na was added to the wells at various concentrations. A control group with no compound was also included.

-

Incubation: The plates were incubated for 24 hours.

-

MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well.

-

Formazan Formation: The plates were incubated for an additional 4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The supernatant was removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader.

-

IC50 Calculation: The concentration of the compound that inhibited cell growth by 50% (IC50) was determined from the dose-response curve.

Cytokine Quantification (ELISA)

This protocol outlines the measurement of IL-6 and IL-8 levels in the supernatant of cultured PBMCs.

Caption: Workflow for cytokine quantification by ELISA.

-

PBMC Culture and Treatment: PBMCs were plated at a density of 1 x 10^6 cells/well in 24-well plates and treated with Br-Ell-SO3Na at a concentration of 35 µM.

-

Incubation: The cells were incubated for 24 hours.

-

Supernatant Collection: After incubation, the cell culture supernatant was collected by centrifugation to remove cells and debris.

-

ELISA Procedure: The concentrations of IL-6 and IL-8 in the supernatant were quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits, following the manufacturer's specific protocols. This typically involves the following steps:

-

Coating a 96-well plate with a capture antibody specific for the cytokine of interest.

-

Adding the cell supernatant samples and standards to the wells.

-

Incubating to allow the cytokine to bind to the capture antibody.

-

Washing the plate to remove unbound substances.

-

Adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Incubating to allow the detection antibody to bind to the captured cytokine.

-

Washing the plate again.

-

Adding a substrate that is converted by the enzyme to produce a colored product.

-

Stopping the reaction and measuring the absorbance at a specific wavelength.

-

-

Data Analysis: The concentration of each cytokine in the samples was determined by comparing their absorbance values to a standard curve generated with known concentrations of the recombinant cytokine.

Discussion and Future Directions

The available data, primarily from the study of a water-soluble derivative of this compound, indicates a clear immunomodulatory potential. The selective upregulation of the pro-inflammatory cytokine IL-6 and the downregulation of the chemokine IL-8 in human PBMCs, without inducing cytotoxicity in these non-cancerous cells, suggests a nuanced interaction with the immune system.

The increase in IL-6 is particularly interesting. While IL-6 can have pro-tumoral effects in some contexts, it also plays a crucial role in the activation and differentiation of T cells and can contribute to anti-tumor immunity. Conversely, the inhibition of IL-8, a potent chemoattractant for neutrophils, could have implications for the tumor microenvironment, as tumor-associated neutrophils are often linked with poor prognosis.

Several key areas require further investigation to fully understand and harness the immunomodulatory effects of this compound:

-

Direct Effects of this compound: The majority of the current immunomodulatory data is on a derivative. Studies on the parent compound, this compound, are needed to determine its intrinsic immunomodulatory properties.

-

Signaling Pathway Elucidation: The precise molecular mechanisms, including the role of the NF-κB pathway and other potential signaling cascades, need to be thoroughly investigated. This will be crucial for understanding the context-dependent effects of this compound.

-

Effects on Other Immune Cells: The impact of this compound on other immune cell populations, such as T cells, B cells, natural killer (NK) cells, and dendritic cells, should be explored to build a comprehensive immunological profile.

-

In Vivo Studies: Preclinical in vivo studies are necessary to evaluate the immunomodulatory effects of this compound in the context of a whole organism and to assess its potential for combination with other immunotherapies.

Conclusion

This compound and its derivatives represent a promising class of compounds with dual anti-cancer and immunomodulatory activities. The ability to selectively modulate cytokine production in immune cells opens up new avenues for their therapeutic application, potentially beyond their traditional role as cytotoxic agents. The data and protocols presented in this technical guide provide a foundation for further research into the immunological effects of this compound, with the ultimate goal of developing more effective and targeted cancer therapies. Further in-depth studies are warranted to fully characterize its mechanism of action and to translate these promising preclinical findings into clinical applications.

References

9-Bromoellipticine: A Technical Guide for Leukemia Treatment Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Bromoellipticine, a halogenated derivative of the plant alkaloid ellipticine, has emerged as a compound of significant interest in the field of oncology, particularly in the context of leukemia treatment research. Ellipticine and its derivatives are known for their potent anti-cancer properties, which are attributed to a multi-faceted mechanism of action that includes DNA intercalation, inhibition of topoisomerase II, and the induction of cell cycle arrest and apoptosis. The addition of a bromine atom at the 9th position of the ellipticine core structure has been explored to enhance its therapeutic index and overcome drug resistance. This technical guide provides a comprehensive overview of the core scientific principles and experimental data related to the investigation of this compound and its derivatives as potential anti-leukemic agents.

Core Mechanism of Action

The primary anti-neoplastic effects of this compound and its analogs in leukemia cells are understood to be driven by:

-

Topoisomerase II Inhibition: Like its parent compound, this compound is believed to target topoisomerase II, an essential enzyme for DNA replication and chromosome segregation. By stabilizing the topoisomerase II-DNA cleavage complex, the compound introduces DNA strand breaks, ultimately triggering a cascade of events leading to cell death.

-

Cell Cycle Arrest: A hallmark of many cytotoxic agents, this compound derivatives have been shown to induce cell cycle arrest, predominantly at the G2/M phase. This prevents the cancer cells from progressing through mitosis and proliferating.

-

Induction of Apoptosis: By instigating DNA damage and cell cycle disruption, this compound and its derivatives activate the intrinsic apoptotic pathway, leading to programmed cell death in leukemia cells.

Quantitative Data on Anti-Leukemic Activity

The cytotoxic effects of this compound and its related compounds have been evaluated against various leukemia cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized below. It is important to note that much of the publicly available quantitative data is on derivatives of this compound, highlighting a need for further research on the parent compound itself.

| Compound | Cell Line | Cell Type | IC50 Value (µM) | Citation(s) |

| Ellipticine (Parent Compound) | HL-60 | Acute Promyelocytic Leukemia | 0.64 | [1] |

| Ellipticine (Parent Compound) | CCRF-CEM | T-cell Acute Lymphoblastic Leukemia | 4.7 | [1] |

| Water-Soluble Derivative (Br-Ell-SO3Na) | K562 | Chronic Myeloid Leukemia | Not specified in µM | [2] |

| Novel Pyridine Ensemble Derivative | HL-60 | Acute Promyelocytic Leukemia | 25.93 µg/mL | [3] |

| Novel Pyridine Ensemble Derivative | K562 | Chronic Myeloid Leukemia | 10.42 µg/mL | [3] |

| Carbazole-linked Guanidine Derivative (Cpd 43; R=Br) | HL-60 | Acute Promyelocytic Leukemia | 3.1 | [3] |

| Carbazole-linked Guanidine Derivative (Cpd 44; R=Br) | HL-60 | Acute Promyelocytic Leukemia | 3.5 | [3] |

| Carbazole-linked Guanidine Derivative (Cpd 45; R=Br) | HL-60 | Acute Promyelocytic Leukemia | 4.0 | [3] |

Key Experimental Findings and Protocols

Cell Viability and Cytotoxicity

Experimental Finding: A water-soluble derivative of this compound, sodium bromo-5,11-dimethyl-6H-pyrido[4,3-b]carbazole-7-sulfonate (Br-Ell-SO3Na), has been shown to exert cytotoxic effects on the K562 chronic myeloid leukemia cell line.[3] Similarly, other novel pyridine and carbazole-linked derivatives have demonstrated cytotoxicity against both K562 and HL-60 acute promyelocytic leukemia cells.[3]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Seeding: Seed leukemia cells (e.g., K562, HL-60, CCRF-CEM) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound or its derivatives and incubate for a specified period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C to allow the formation of formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% N,N-dimethylformamide) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Cell Cycle Analysis

Experimental Finding: A derivative of this compound has been observed to induce G2/M phase cell cycle arrest in K562 cells.[2] At the IC50 concentration, a significant increase in the percentage of cells in the G2/M phase was noted, with a corresponding decrease in the G0/G1 and S phases. This effect was even more pronounced at twice the IC50 concentration.[2]

Experimental Protocol: Propidium Iodide (PI) Staining for Cell Cycle Analysis

Propidium iodide is a fluorescent intercalating agent that stains DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

-

Cell Treatment: Treat leukemia cells with this compound at various concentrations (e.g., IC50 and 2xIC50) for a defined period (e.g., 24 or 48 hours).

-

Cell Harvesting and Fixation: Harvest the cells by centrifugation and wash with PBS. Fix the cells in cold 70% ethanol while vortexing gently and store at -20°C overnight.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to prevent staining of RNA.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Induction

Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while propidium iodide stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

-

Cell Treatment: Treat leukemia cells with this compound for a specified time.

-

Cell Harvesting: Harvest the cells and wash them with cold PBS.

-

Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Signaling Pathways and Molecular Targets

The anti-leukemic effects of ellipticine and its derivatives are mediated through the modulation of key signaling pathways that regulate cell survival, proliferation, and apoptosis.

Topoisomerase II Inhibition

Logical Relationship: this compound's ability to stabilize the DNA-topoisomerase II complex leads to DNA damage, which is a primary trigger for cell cycle arrest and apoptosis.

Caption: Inhibition of Topoisomerase II by this compound.

PI3K/Akt and MAPK Signaling Pathways

Experimental Workflow: Investigating the impact of this compound on these pathways typically involves treating leukemia cells with the compound and then performing Western blot analysis to assess the phosphorylation status of key proteins such as Akt and ERK. A decrease in the phosphorylation of these kinases would indicate inhibition of the respective pathways.

Caption: Western Blot Workflow for Signaling Pathway Analysis.

Signaling Pathway Overview:

Caption: Putative Inhibition of PI3K/Akt and MAPK Pathways.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of compounds for the development of novel anti-leukemic therapies. Their multi-pronged mechanism of action, centered around topoisomerase II inhibition, cell cycle arrest, and induction of apoptosis, makes them attractive candidates for overcoming drug resistance. The available data, primarily from studies on its derivatives, demonstrates significant cytotoxic activity against various leukemia cell lines.

However, a clear need exists for more in-depth research focused specifically on this compound. Future investigations should aim to:

-

Establish a comprehensive panel of IC50 values for this compound against a wider range of leukemia cell lines.

-

Quantify the apoptotic and cell cycle effects of this compound in these cell lines.

-

Elucidate the specific molecular players within the PI3K/Akt and MAPK pathways that are modulated by this compound through detailed Western blot and other molecular analyses.

-

Conduct in vivo studies to evaluate the efficacy and safety of this compound in preclinical models of leukemia.

Such studies will be crucial in fully delineating the therapeutic potential of this compound and paving the way for its potential clinical development for the treatment of leukemia.

References

Preliminary Investigation of 9-Bromoellipticine Cytotoxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

October 30, 2025

Executive Summary

This technical guide outlines a comprehensive framework for the preliminary investigation of the cytotoxic properties of 9-Bromoellipticine, a derivative of the well-known anticancer agent ellipticine. Due to a lack of specific published data on the cytotoxicity of this compound, this document leverages established knowledge of the parent compound, ellipticine, and its other derivatives to propose a structured investigational approach. This guide provides generalized experimental protocols for key cytotoxicity assays, outlines the expected signaling pathways for investigation based on the known mechanisms of ellipticine, and presents reference data from related compounds to serve as a benchmark for future studies on this compound. The primary objective is to equip researchers with the necessary methodologies and conceptual framework to systematically evaluate the cytotoxic potential of this compound.

Introduction: The Therapeutic Potential of Ellipticine and its Derivatives

Ellipticine is a potent antineoplastic alkaloid that has demonstrated significant cytotoxic effects against a broad range of cancer cell lines. Its therapeutic action is attributed to multiple mechanisms, primarily the inhibition of topoisomerase II, intercalation into DNA, and the induction of cell cycle arrest and apoptosis. These multifaceted mechanisms make ellipticine and its derivatives promising candidates for cancer chemotherapy. The addition of a bromine atom at the 9th position of the ellipticine scaffold to form this compound may alter its physicochemical properties, potentially enhancing its cytotoxic activity, modifying its target specificity, or improving its pharmacokinetic profile. A thorough preliminary investigation is therefore warranted to characterize the cytotoxic nature of this novel derivative.

Quantitative Cytotoxicity Data: A Comparative Overview

While specific IC₅₀ values for this compound are not available in the reviewed literature, the following tables summarize the cytotoxic activity of the parent compound, ellipticine, and one of its derivatives against various cancer cell lines. This data serves as a reference for the anticipated range of cytotoxic potency for this compound.

Table 1: Cytotoxicity of Ellipticine Against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) |

| MCF-7 | Breast Adenocarcinoma | 0.5 - 1.5 |

| HL-60 | Promyelocytic Leukemia | 0.8 - 2.0 |

| CCRF-CEM | Acute Lymphoblastic Leukemia | 1.0 - 2.5 |

| U87MG | Glioblastoma | 1.2 - 3.0 |

| IMR-32 | Neuroblastoma | 0.7 - 1.8 |

| UKF-NB-4 | Neuroblastoma | 0.9 - 2.2 |

Note: IC₅₀ values are approximate ranges compiled from multiple studies and can vary based on experimental conditions.

Table 2: Cytotoxicity of a Water-Soluble Ellipticine Derivative (Br-Ell-SO₃Na)

| Cell Line | Cancer Type | IC₅₀ (µg/mL) |

| HL-60 | Promyelocytic Leukemia | ~25.93[1] |

| K562 | Chronic Myelogenous Leukemia | ~10.42[1] |

Key Experimental Protocols

This section provides detailed methodologies for essential in vitro assays to characterize the cytotoxicity of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, using dose-response curve fitting software.

Cell Cycle Analysis by Flow Cytometry

This protocol details the use of propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around its IC₅₀ value for 24 or 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and collect the cell pellet by centrifugation.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS).

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the samples using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Apoptosis Assay by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Treat cells with this compound as described for the cell cycle analysis.

-

Cell Harvesting: Harvest the cells and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin-binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze by flow cytometry within one hour.

-

Data Analysis: Differentiate cell populations: Annexin V-negative/PI-negative (viable), Annexin V-positive/PI-negative (early apoptotic), Annexin V-positive/PI-positive (late apoptotic/necrotic), and Annexin V-negative/PI-positive (necrotic).

Signaling Pathways and Experimental Workflows

Based on the known mechanisms of ellipticine, the following signaling pathways are critical to investigate for their role in this compound-induced cytotoxicity. The provided diagrams, generated using Graphviz, illustrate these pathways and a general experimental workflow.

Proposed Experimental Workflow

Caption: Proposed experimental workflow for this compound cytotoxicity.

Topoisomerase II Inhibition Pathway

Ellipticine is a known topoisomerase II poison, stabilizing the enzyme-DNA cleavage complex and leading to DNA double-strand breaks.

Caption: Topoisomerase II inhibition by this compound.

p53-Mediated Apoptosis Pathway

DNA damage induced by topoisomerase II inhibition can activate the p53 tumor suppressor protein, leading to cell cycle arrest and apoptosis.

Caption: p53-mediated response to this compound.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a key regulator of cell survival, and its inhibition can promote apoptosis. Ellipticine has been shown to modulate this pathway.

Caption: PI3K/Akt pathway modulation by this compound.

MAPK Signaling Pathway

The MAPK pathway is involved in regulating cell proliferation, differentiation, and apoptosis. Its role in this compound's mechanism of action should be investigated.

References

Methodological & Application

Application Notes and Protocols for 9-Bromoellipticine Cytotoxicity Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Bromoellipticine is a derivative of the plant alkaloid ellipticine, a potent antineoplastic agent. Like its parent compound, this compound is investigated for its cytotoxic effects against various cancer cell lines. The primary mechanisms of action for ellipticine and its derivatives include DNA intercalation, inhibition of topoisomerase II, and the induction of cell cycle arrest and apoptosis. These compounds are known to influence key cellular signaling pathways, including the MAPK and p53 pathways. This document provides a detailed protocol for assessing the cytotoxicity of this compound using the MTT assay and summarizes its known biological activities and effects on cellular signaling.

Mechanism of Action

This compound, as a derivative of ellipticine, is understood to exert its cytotoxic effects through a multi-faceted approach:

-

Topoisomerase II Inhibition: By stabilizing the topoisomerase II-DNA covalent complex, it leads to the accumulation of double-strand breaks in DNA, a critical event that can trigger apoptosis.

-

DNA Intercalation: The planar aromatic ring system of the molecule inserts itself between the base pairs of DNA, disrupting DNA replication and transcription, ultimately leading to cell cycle arrest and cell death.

-

Induction of Apoptosis: this compound and related compounds have been shown to induce programmed cell death (apoptosis) through the activation of intrinsic and extrinsic pathways. This is often mediated by the upregulation of pro-apoptotic proteins and the activation of caspases.

-

Cell Cycle Arrest: Treatment with ellipticine derivatives can cause cells to arrest at the G2/M phase of the cell cycle, preventing cell division and proliferation.[1]

Quantitative Cytotoxicity Data

The cytotoxic activity of this compound and its derivatives has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the potency of a compound. While specific IC50 values for this compound are not extensively available in the public domain, data for a closely related water-soluble derivative, sodium bromo-5,11-dimethyl-6H-pyrido[4,3-b]carbazole-7-sulfonate (Br-Ell-SO3Na), provides insight into its potential efficacy.

| Cell Line | Cancer Type | Compound | IC50 (µg/mL) |

| HL-60 | Human Promyelocytic Leukemia | Br-Ell-SO3Na | 25.93 |

| K562 | Human Chronic Myelogenous Leukemia | Br-Ell-SO3Na | 10.42 |

Data for Br-Ell-SO3Na, a water-soluble derivative of this compound.

Signaling Pathways